molecular formula C29H28N2 B14430871 2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine CAS No. 78488-57-0

2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine

Cat. No.: B14430871
CAS No.: 78488-57-0
M. Wt: 404.5 g/mol
InChI Key: HCNYWRRTEINNFX-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine is a complex organic compound belonging to the imidazolidine family This compound is characterized by its unique structure, which includes three phenyl groups and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of benzil, aromatic aldehydes, and ammonium acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the phenyl groups, using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,5-

Properties

78488-57-0

Molecular Formula

C29H28N2

Molecular Weight

404.5 g/mol

IUPAC Name

2,4,5-triphenyl-1-(1-phenylethyl)imidazolidine

InChI

InChI=1S/C29H28N2/c1-22(23-14-6-2-7-15-23)31-28(25-18-10-4-11-19-25)27(24-16-8-3-9-17-24)30-29(31)26-20-12-5-13-21-26/h2-22,27-30H,1H3

InChI Key

HCNYWRRTEINNFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(C(NC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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